2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine
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Overview
Description
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a thienylvinyl group and a pyridinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyridinylsulfanyl Intermediate: This step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable thiol reagent under basic conditions to form the pyridinylsulfanyl intermediate.
Vinylation of the Pyrimidine Ring: The pyrimidine ring is then functionalized with a thienylvinyl group through a Heck coupling reaction, using a palladium catalyst and appropriate ligands.
Final Coupling: The pyridinylsulfanyl intermediate is coupled with the vinylated pyrimidine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyridinyl or pyrimidine rings using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alkoxides, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine or pyrimidine derivatives.
Substitution: Amino or alkoxy-substituted pyridine derivatives.
Scientific Research Applications
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl and thienyl groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets and aromatic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness
Compared to similar compounds, 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine is unique due to the presence of both a pyridinylsulfanyl and a thienylvinyl group. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for various applications in research and industry.
Biological Activity
The compound 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine represents a novel class of pyrimidine derivatives that have garnered significant attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms, which is often associated with biological activity.
- Chloro and trifluoromethyl substituents : These groups can enhance lipophilicity and influence the compound's interaction with biological targets.
- Thiophene moiety : Known for its electron-rich nature, it can participate in various chemical interactions.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to the one have shown inhibitory effects on cancer cell proliferation. In vitro assays demonstrated that this class of compounds can induce apoptosis in various cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the specific derivative and cell type tested .
Case Study: Inhibition of PI3K Pathway
A notable study evaluated the effects of related pyrimidine derivatives on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation. The compound exhibited an IC50 of 3.1 µM against PI3Kδ, highlighting its potential as a therapeutic agent in cancer treatment .
Antibacterial Activity
The antibacterial efficacy of similar compounds has also been explored. For example, derivatives with structural similarities to the target compound demonstrated significant activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 20 to 70 µM, indicating moderate antibacterial potential .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Interaction : The presence of specific functional groups allows for interactions with various receptors, modulating signaling pathways critical for cell survival.
- DNA Interaction : Some studies suggest that these compounds may bind to DNA, disrupting replication and transcription processes.
Summary of Biological Activities
Biological Activity | IC50/MIC Values | Reference |
---|---|---|
Anticancer (PI3Kδ) | 3.1 µM | |
Antibacterial (S. aureus) | 20–40 µM | |
Antibacterial (E. coli) | 40–70 µM |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrimidine core : Utilizing condensation reactions between appropriate precursors.
- Substitution reactions : Introducing chloro and trifluoromethyl groups to enhance biological activity.
- Final coupling reactions : To form the complete structure through methods such as Suzuki or Heck coupling.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4-[(E)-2-thiophen-2-ylethenyl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3S2/c17-13-8-10(16(18,19)20)9-22-14(13)25-15-21-6-5-11(23-15)3-4-12-2-1-7-24-12/h1-9H/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIYHJVOSCHXGG-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NC(=NC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=NC(=NC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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